molecular formula C8H10F2O3 B2983731 2,2-Difluoro-2-(3-oxocyclohexyl)acetic acid CAS No. 1785337-79-2

2,2-Difluoro-2-(3-oxocyclohexyl)acetic acid

Cat. No. B2983731
CAS RN: 1785337-79-2
M. Wt: 192.162
InChI Key: YJYUDCBMEGIOLQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-oxocyclohexyl)acetic acid (CAS Number: 1785337-79-2) is a fluorinated carboxylic acid derivative . It has a molecular weight of 192.16 and its IUPAC name is this compound . The compound is typically stored at 4°C and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10F2O3/c9-8(10,7(12)13)5-2-1-3-6(11)4-5/h5H,1-4H2,(H,12,13) . This indicates that the molecule consists of a cyclohexyl ring with a ketone group at the 3-position, and a 2,2-difluoroacetic acid group attached to the same carbon atom.


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 192.16 . The compound is typically stored at 4°C .

Scientific Research Applications

Environmental and Biological Impact Studies

Research into similar fluorinated compounds, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), has highlighted their widespread presence in the environment and potential impacts on human health. For instance, studies have documented the presence of polyfluoroalkyl compounds (PFCs) in U.S. populations, indicating widespread exposure through various sources. Such studies contribute to understanding the environmental persistence and bioaccumulation potential of fluorinated compounds, including potential derivatives like 2,2-Difluoro-2-(3-oxocyclohexyl)acetic acid (Calafat et al., 2007).

Health Impact Assessments

The health impacts of fluorinated compounds have been a significant area of research. For example, the association between serum perfluoroalkyl chemicals and indicators of metabolic syndrome, as well as glucose homeostasis, in adolescents and adults, underscores the importance of studying the biological effects of such compounds (Lin et al., 2008). This research may inform potential health-related applications or safety evaluations of this compound in pharmaceuticals or industrial processes.

Analytical and Chemical Research

The development and validation of methods for the detection, measurement, and analysis of fluorotelomer alcohols in indoor environments highlight the ongoing need for analytical techniques capable of assessing exposure to fluorinated compounds (Schlummer et al., 2013). Such methodologies could be applicable to the study of this compound, facilitating its identification and quantification in environmental samples or biological matrices.

Safety and Hazards

The safety information for 2,2-Difluoro-2-(3-oxocyclohexyl)acetic acid indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2-difluoro-2-(3-oxocyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O3/c9-8(10,7(12)13)5-2-1-3-6(11)4-5/h5H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYUDCBMEGIOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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